quercetin 3-O-sophoroside-7-O-rhamnoside
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Overview
Description
Quercetin 3-O-sophoroside-7-O-rhamnoside is a flavonoid compound found in sea buckthorn berries. It belongs to the class of flavonoids, which are known for their antioxidant, anti-inflammatory, and anti-cancer properties . The compound consists of quercetin, a well-known flavonoid, attached to sophorose and rhamnose sugar groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of quercetin 3-O-sophoroside-7-O-rhamnoside is primarily achieved through natural plant extraction. Common sources include citrus fruits, apples, tea, and onions . The extraction process involves isolating, purifying, and structurally identifying the compound from these natural sources .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods typically involve high-performance liquid chromatography (HPLC) and other advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3-O-sophoroside-7-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce quercetin derivatives with enhanced antioxidant properties, while reduction reactions may yield simpler flavonoid structures .
Scientific Research Applications
Quercetin 3-O-sophoroside-7-O-rhamnoside has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying flavonoid structures and reactions . In biology, it is investigated for its antioxidant and anti-inflammatory effects, which are beneficial in treating various diseases . In medicine, the compound is explored for its potential in cancer therapy and cardiovascular disease prevention . Additionally, it has industrial applications in the development of health supplements and functional foods .
Mechanism of Action
The mechanism of action of quercetin 3-O-sophoroside-7-O-rhamnoside involves its ability to scavenge free radicals and inhibit oxidative stress . The compound interacts with molecular targets such as enzymes and signaling pathways involved in inflammation and cell proliferation . By modulating these pathways, this compound exerts its antioxidant and anti-inflammatory effects, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to quercetin 3-O-sophoroside-7-O-rhamnoside include other quercetin glycosides such as quercetin 3-O-glucoside and quercetin 3-O-rutinoside . These compounds share similar structures but differ in the types and positions of sugar groups attached to the quercetin molecule.
Uniqueness: This compound is unique due to its specific sugar groups, sophorose and rhamnose, which contribute to its distinct biological activities . The combination of these sugars enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to other quercetin glycosides .
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)49-11-5-14(38)18-15(6-11)50-28(10-2-3-12(36)13(37)4-10)29(22(18)42)53-33-30(25(45)21(41)17(8-35)52-33)54-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXLTZYEJPQCKD-SBQRELSASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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